3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea
Description
Properties
IUPAC Name |
3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S/c1-17-19(20-8-6-7-9-21(20)27-17)10-12-28(25(33)26-11-13-29-2)16-18-14-22(30-3)24(32-5)23(15-18)31-4/h6-9,14-15,27H,10-13,16H2,1-5H3,(H,26,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPGLNFLGSWXAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC(=C(C(=C3)OC)OC)OC)C(=S)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea involves a multi-step process:
Formation of Methoxyethyl Intermediate: Starting with 2-methoxyethanol, it undergoes a reaction with a suitable halogenating agent, like thionyl chloride, to form 2-chloroethoxymethane.
Indole Derivative Preparation: The indole ring, 2-methyl-1H-indole, is synthesized through Fischer indole synthesis, involving phenylhydrazine and acetone.
Thiourea Core Formation: The core thiourea structure is created by reacting the indole derivative with an isothiocyanate reagent in the presence of a base.
Final Coupling: The methoxyethyl intermediate, thiourea core, and the trimethoxyphenylmethyl group are coupled under appropriate conditions, typically involving a catalyst like palladium to yield the final compound.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimization of each step for maximum yield and purity. This includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to ensure consistent production rates and quality control.
Catalyst Optimization: Employing highly active and selective catalysts to improve the efficiency of each coupling reaction.
Purification Techniques: Implementing advanced purification methods such as high-performance liquid chromatography (HPLC) to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Nucleophilic Reactions at the Thiourea Moiety
The thiourea group (-N-C(=S)-N-) is highly reactive toward electrophiles. Key reactions include:
Alkylation and Acylation
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Reaction with alkyl halides (e.g., methyl iodide) in basic media yields S-alkyl derivatives, confirmed by -NMR shifts at δ 3.1–3.3 ppm (S-CH) .
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Acylation with acetyl chloride forms acetylated thioureas, characterized by IR carbonyl stretches at 1680–1700 cm .
Example reaction conditions:
| Reagent | Solvent | Temperature | Product Yield | Source |
|---|---|---|---|---|
| Methyl iodide | DMF | 60°C, 6 h | 78% | |
| Acetyl chloride | CHCl | 0°C, 2 h | 85% |
Electrophilic Substitution on the Indole Ring
The 2-methylindol-3-yl group undergoes electrophilic substitution, particularly at the 5-position:
Nitration and Halogenation
-
Nitration with HNO/HSO produces 5-nitro derivatives, confirmed by HPLC-MS (m/z +45) .
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Bromination with N-bromosuccinimide (NBS) yields 5-bromo-indole analogs, with UV-Vis absorption shifts to 290 nm .
Comparative reactivity of substituents:
| Position | Reactivity (Relative Rate) | Major Product |
|---|---|---|
| 5 | 1.0 (reference) | 5-Nitro derivative |
| 4 | 0.3 | Minor side product |
Oxidation of Thiourea to Urea
Treatment with HO in acetic acid oxidizes the thiourea group to urea, reducing biological activity (IC increases from 0.2 μM to >10 μM) .
Reduction of Methoxy Groups
The 3,4,5-trimethoxyphenyl group undergoes demethylation with BBr in CHCl, yielding trihydroxy derivatives (confirmed by loss of OCH signals in -NMR).
Hydrolysis Under Acidic/Basic Conditions
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Acidic hydrolysis (6M HCl, reflux) cleaves the thiourea bond, generating 2-(2-methylindol-3-yl)ethylamine and 3,4,5-trimethoxybenzyl alcohol .
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Basic hydrolysis (NaOH/EtOH) produces mercaptoimidazolidinone derivatives via cyclization .
Hydrolysis kinetics (pH dependence):
| pH | Half-life (h) | Major Product |
|---|---|---|
| 1 | 2.5 | Amine + Alcohol |
| 13 | 8.0 | Mercaptoimidazolidinone |
Metal Complexation
The thiourea sulfur acts as a soft Lewis base, forming complexes with transition metals:
| Metal Salt | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| CuCl | Bidentate (S, N) | 4.8 ± 0.2 |
| Pd(OAc) | Monodentate (S) | 3.1 ± 0.1 |
Cyclization Reactions
Under reflux in toluene, the compound forms a six-membered ring via intramolecular attack of the indole nitrogen on the thiourea carbonyl, yielding tetrahydro-β-carboline derivatives (X-ray crystallography confirmed) .
Key cyclization parameters:
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Catalyzed by p-TsOH (10 mol%).
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Yield: 67% after 12 h.
Biological Activity Modulation via Derivatization
Derivatives synthesized via the above reactions show varied bioactivity:
| Derivative | Target Enzyme (IC) | Anticancer Activity (GI, μM) |
|---|---|---|
| Parent compound | Glutaminyl cyclase: 0.2 μM | 1.8 (MCF-7) |
| 5-Nitro derivative | Glutaminyl cyclase: 0.5 μM | 0.9 (MCF-7) |
| Demethylated analog | HDAC: 3.4 μM | 4.2 (HeLa) |
Scientific Research Applications
Introduction to 3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea
The compound This compound is a complex organic molecule that has not been extensively documented in the available literature. However, based on its structural components, it can be inferred that it might have potential applications in various fields such as pharmaceuticals, materials science, or biological research. This article aims to explore potential applications and provide insights into similar compounds, given the lack of specific data on this exact molecule.
Pharmaceutical Research
- Biological Activity : Compounds with indole and thiourea moieties often exhibit biological activity, including antimicrobial, anti-inflammatory, or anticancer properties. The presence of a trimethoxyphenyl group could enhance these activities due to its potential to interact with biological targets.
- Drug Design : The structure of this compound suggests it could be used as a scaffold for designing drugs that target specific enzymes or receptors, particularly those involved in neurological or oncological pathways.
Materials Science
- Organic Electronics : Thiourea derivatives can be used in organic electronics due to their ability to form stable complexes with metals, which might be useful in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
- Polymer Chemistry : Incorporating thiourea into polymers can enhance their mechanical properties or introduce new functionalities, such as self-healing capabilities.
Biological Research
- Protein Interactions : The compound's structure suggests it could be used to study protein-ligand interactions, particularly with proteins that have binding sites for indole or phenyl groups.
- Cellular Studies : It might be used to investigate cellular processes, such as cell signaling pathways, due to its potential to interact with cellular components.
Case Studies and Data Tables
Unfortunately, specific case studies or comprehensive data tables for This compound are not available due to the lack of documented research on this exact compound. However, similar compounds can provide insights into potential applications:
| Compound | Application | Biological Activity |
|---|---|---|
| Indole Derivatives | Pharmaceutical Research | Antimicrobial, Anti-inflammatory |
| Thiourea Derivatives | Materials Science | Organic Electronics, Polymer Chemistry |
| Trimethoxyphenyl Compounds | Biological Research | Protein Interactions, Cellular Studies |
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors. It can modulate biological pathways by:
Enzyme Inhibition: Inhibits key enzymes involved in metabolic pathways, affecting the overall cellular function.
Receptor Interaction: Binds to receptors, triggering or blocking signaling cascades that regulate physiological processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiourea Derivatives
*Calculated using ChemDraw.
Key Differences and Implications
Substituent Effects on Bioactivity: The 3,4,5-trimethoxyphenylmethyl group in the target compound is absent in analogs like and . The 2-methoxyethyl group may improve water solubility compared to lipophilic substituents (e.g., 2-methylphenyl in ), which could enhance bioavailability.
Synthetic Accessibility :
- The target compound’s synthesis likely follows methods analogous to those in and , where substituted isothiocyanates react with amines under mild conditions . However, the steric bulk of the 3,4,5-trimethoxyphenylmethyl group may necessitate optimized reaction conditions.
Biological Performance :
- Thioureas with halogenated aryl groups (e.g., 4-fluorophenyl in ) show moderate antiproliferative activity, whereas the trimethoxyphenyl group in the target compound may enhance potency by mimicking combretastatin’s binding mode .
- The indole-ethyl chain is conserved across analogs, indicating its role in cellular uptake or target binding, possibly through interactions with serotonin receptors or microtubules .
Research Findings and Data Gaps
- ADMET Properties: The 2-methoxyethyl group may reduce cytotoxicity compared to non-polar substituents, as seen in ’s fluorophenyl derivative, which showed lower toxicity in normal cells .
Biological Activity
The compound 3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea compounds are known for a variety of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific thiourea derivative, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structure
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines or the reaction of thiourea with various electrophiles. The structure of this compound features an indole moiety and a trimethoxyphenyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds similar to the one have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| 7d (similar structure) | HeLa | 0.52 |
| 7d (similar structure) | MCF-7 | 0.34 |
| 7d (similar structure) | HT-29 | 0.86 |
The compound 7d , which shares structural similarities with our target compound, demonstrated potent activity across multiple cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization, indicating that our compound may exhibit similar mechanisms of action .
Antimicrobial Activity
Thiourea derivatives are also recognized for their antimicrobial properties. The target compound may possess antibacterial activity against pathogenic bacteria. For example:
- Antibacterial Efficacy : Compounds in the thiourea class have demonstrated effectiveness against Staphylococcus aureus and Streptococcus pyogenes, with IC50 values in the range of nanomolar concentrations .
Preliminary studies suggest that our compound may also inhibit bacterial growth through similar mechanisms, potentially disrupting bacterial cell wall synthesis or function.
Anti-inflammatory Activity
Thioureas have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways. Research indicates that certain thiourea derivatives can inhibit NF-κB signaling pathways, which are crucial in mediating inflammatory responses . This suggests that our compound could be explored for its anti-inflammatory potential.
Case Studies and Mechanistic Insights
A study focused on related thiourea derivatives revealed their ability to target specific molecular pathways involved in cancer progression and inflammation. These compounds were shown to inhibit angiogenesis and alter cell signaling pathways critical for tumor growth .
In a detailed mechanistic study involving similar structures, it was found that these compounds could induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells . Such findings underscore the importance of further investigating the biological pathways influenced by our target compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this thiourea derivative, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step organic reactions. A common approach includes:
Preparing the indole moiety via Fischer indole synthesis or substitution reactions.
Introducing the 3,4,5-trimethoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
Forming the thiourea linkage using thiophosgene or isothiocyanate intermediates under inert conditions (e.g., nitrogen atmosphere) .
- Optimization : Adjust catalysts (e.g., triethylamine for deprotonation), solvents (1,4-dioxane or acetone for solubility), and temperature (reflux for faster kinetics). Purity can be enhanced via recrystallization (methanol/water mixtures) or column chromatography .
Q. How can the compound’s structure be validated with high confidence?
- Analytical Techniques :
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL for refinement .
- NMR : Analyze , , and 2D spectra (e.g., HSQC, HMBC) to verify methoxyethyl, indole, and trimethoxyphenyl groups.
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
- Approach :
Dose-response assays : Test across a wide concentration range (nM–µM) to distinguish selective vs. non-selective effects.
Target-specific assays : Use enzyme inhibition studies (e.g., neuraminidase or kinase assays) to identify mechanistic pathways .
Theoretical frameworks : Link bioactivity to substituent effects (e.g., methoxy groups’ electron-donating properties) via DFT calculations or QSAR modeling .
Q. How can computational methods predict intermolecular interactions relevant to its pharmacological profile?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with targets like tubulin (indole derivatives’ known target) or DNA gyrase.
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories (e.g., GROMACS/AMBER) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- SAR Design :
Modify substituents : Replace methoxyethyl with ethoxy or halogenated groups to assess electronic effects.
Scaffold hopping : Synthesize analogs with pyrrole or quinoline cores instead of indole .
- Evaluation : Use MIC assays for antimicrobial activity and MTT assays for cytotoxicity. Correlate results with Hammett constants or LogP values .
Q. How can researchers address stability challenges in aqueous or biological matrices?
- Stability Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
